Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]-
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Overview
Description
Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- is an organic compound with a complex structure It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a tert-butylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- typically involves multiple steps. One common method starts with the nitration of methyl benzoate, followed by reduction and subsequent substitution reactions. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include inhibition of metabolic processes or disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound has similar structural features but differs in its functional groups and chemical properties.
Salicylic acid (1,2-hydroxybenzoic acid): Another benzoic acid derivative with different substituents, leading to distinct chemical behavior.
Uniqueness
Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- is unique due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it valuable for specialized applications in various fields .
Properties
CAS No. |
833484-97-2 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[(2-tert-butylanilino)methyl]benzoic acid |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)15-6-4-5-7-16(15)19-12-13-8-10-14(11-9-13)17(20)21/h4-11,19H,12H2,1-3H3,(H,20,21) |
InChI Key |
XPJKDDFAFQNGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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